molecular formula C19H18O B14250374 Methanone, [2-(1-hexynyl)phenyl]phenyl- CAS No. 245122-59-2

Methanone, [2-(1-hexynyl)phenyl]phenyl-

Cat. No.: B14250374
CAS No.: 245122-59-2
M. Wt: 262.3 g/mol
InChI Key: GGCYEZUZSQQCKQ-UHFFFAOYSA-N
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Description

Methanone, [2-(1-hexynyl)phenyl]phenyl- is an organic compound with a complex structure that includes a methanone group attached to a phenyl ring, which is further substituted with a 1-hexynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [2-(1-hexynyl)phenyl]phenyl- typically involves the reaction of a phenylmethanone derivative with a 1-hexynyl substituent. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which combines an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of Methanone, [2-(1-hexynyl)phenyl]phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-(1-hexynyl)phenyl]phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methanone, [2-(1-hexynyl)phenyl]phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Methanone, [2-(1-hexynyl)phenyl]phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [2-(1-hexynyl)phenyl]phenyl- is unique due to the presence of the 1-hexynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such characteristics are desired.

Properties

CAS No.

245122-59-2

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

(2-hex-1-ynylphenyl)-phenylmethanone

InChI

InChI=1S/C19H18O/c1-2-3-4-6-11-16-12-9-10-15-18(16)19(20)17-13-7-5-8-14-17/h5,7-10,12-15H,2-4H2,1H3

InChI Key

GGCYEZUZSQQCKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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